N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((5,6-二甲基-7-氧代-7,8-二氢-[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group, which is a heterocyclic compound that is often found in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-ylmethyl group and the [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group. These groups could then be linked together through a thioacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the compound’s aromaticity, while the [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group would add additional nitrogen atoms to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several heteroatoms (oxygen, sulfur, and nitrogen) could make the compound reactive towards a variety of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the compound’s polarity, solubility, and stability would be influenced by the presence of the heterocyclic rings and the thioacetamide group .科学研究应用
新型杂环化合物的合成
该化合物是合成新型杂环化合物中的关键中间体。例如,Hassneen 和 Abdallah (2003) 描述了通过一系列涉及相关三唑和嘧啶酮前体的缩合反应制备吡啶并[2,3-d]嘧啶-4-酮和吡啶并-[2,3-d]三唑并[4,5-a]嘧啶-5-酮衍生物。这些途径说明了此类化合物在构建具有潜在生物活性的复杂杂环骨架中的多功能性 (Hassneen & Abdallah,2003)。
在药物化学中的放大作用
已探索与指定化学物质相关的化合物作为药物化学中的放大剂的作用,特别是在增强其他治疗剂的疗效方面。例如,Brown 等人(1978 年)讨论了 s-三唑并[4,3-a]吡啶衍生物(包括乙酰胺变体)的合成,展示了它们作为放大剂增强博莱霉素对细菌菌株的功效的潜力,突出了该化合物在增强抗生素有效性中的作用 (Brown 等,1978)。
抗菌和抗肿瘤应用
所讨论化合物中存在的结构基序构成了合成具有抗菌和抗肿瘤活性的衍生物的基础。Edrees 和 Farghaly (2017) 对苯并[环庚]吡啶并[2,3-d]嘧啶酮的研究揭示了对肝癌和乳腺癌细胞系的有效抗肿瘤活性,证明了该化合物在癌症研究中的相关性 (Edrees & Farghaly,2017)。此外,衍生自相关嘧啶和三唑结构的化合物已显示出显着的抗菌特性,这支撑了该化合物作为开发新型抗菌剂的支架的潜力 (Hossain & Bhuiyan,2009)。
未来方向
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-7-14(23)18-6-11-3-4-12-13(5-11)26-8-25-12/h3-5H,6-8H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAZYJYMUTPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。